molecular formula C19H22N2O4 B12736129 Benzamide, N,N'-1,5-pentanediylbis(2-hydroxy- CAS No. 129944-85-0

Benzamide, N,N'-1,5-pentanediylbis(2-hydroxy-

Cat. No.: B12736129
CAS No.: 129944-85-0
M. Wt: 342.4 g/mol
InChI Key: PYVNJYHJVKTEIL-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-): is a complex organic compound with the molecular formula C19H22N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) typically involves the reaction of benzamide derivatives with a pentanediyl chain. The process may include steps such as:

    Nitration: of benzene to form nitrobenzene.

    Reduction: of nitrobenzene to aniline.

    Acylation: of aniline to form benzamide.

    Coupling: of benzamide with a pentanediyl chain under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry: Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, this compound can be used to study enzyme interactions, protein binding, and other biochemical processes.

Industry: The compound’s unique structure makes it valuable in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The hydroxyl groups and amide functionalities allow the compound to form hydrogen bonds and other interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    Benzamide: A simpler derivative with a single amide group.

    N,N’-1,5-pentanediylbis(2-hydroxy-): A related compound without the benzamide structure.

Properties

CAS No.

129944-85-0

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-hydroxy-N-[5-[(2-hydroxybenzoyl)amino]pentyl]benzamide

InChI

InChI=1S/C19H22N2O4/c22-16-10-4-2-8-14(16)18(24)20-12-6-1-7-13-21-19(25)15-9-3-5-11-17(15)23/h2-5,8-11,22-23H,1,6-7,12-13H2,(H,20,24)(H,21,25)

InChI Key

PYVNJYHJVKTEIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCNC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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